

Gabapentin Pharmacokinetic Data and Dosing Adjustments

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Compound Focus: Gabapentin

CAS No.: 60142-96-3

Cat. No.: S528627

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The tables below summarize key quantitative findings from recent studies, which are essential for designing pediatric **gabapentin** trials and formulating dosing recommendations.

Table 1: Simulated Gabapentin Exposure and Dosing Adjustments in Pediatric Patients with Renal Impairment (Age <12 years) [1] This data is based on PBPK model simulations comparing pediatric patients with renal impairment (RI) to healthy children. Dosing adjustments are proposed for a regimen of 5 mg/kg.

Renal Function (Grade)	Glomerular Filtration Rate (GFR) Range (mL/min/1.73 m ²)	Increase in Drug Exposure (AUC) vs. Healthy	Proposed Dosing Regimen Adjustment
Mild RI	30-59	2.09-fold	Administer twice daily (bid)
Moderate RI	15-29	3.30-fold	Administer once daily (qd)
Severe RI	<15	31.67-fold	Administer every other day (qod) with a 50% dose reduction

Table 2: Key Population Pharmacokinetic Parameters of Gabapentin in Pediatrics [2] This data comes from a population PK analysis pooling data from healthy children and pediatric patients with epilepsy.

Parameter	Description / Finding	Note
Major Covariate	Creatinine clearance is the major determinant of gabapentin oral clearance (CL/F).	Highlights the critical role of renal function.
CL/F Relationship	Oral clearance increases with increasing creatinine clearance.	A linear relationship was identified.
Age Relationship	The effect of age on clearance is explained by its correlation with creatinine production and muscle mass.	Clearance matures with body development.
Volume of Distribution (Vd/F)	Correlated with body weight.	Standard for size-based dosing in pediatrics.

Experimental Protocols for Pediatric PK Studies

Here are detailed methodologies for key experiments and modeling approaches cited in recent literature.

Physiologically Based Pharmacokinetic (PBPK) Modeling

This protocol outlines the "top-down" strategy used to develop and validate a **gabapentin** PBPK model for pediatric patients with renal impairment [1].

- **Software:** PK-Sim software (version 9.0) is used for the whole-body PBPK framework. Literature data is digitized using GetData Graph Digitizer [1].
- **Model Development:**
 - **Healthy Adults:** A base model is developed using **gabapentin**'s physicochemical and ADME properties (e.g., fraction unbound, renal clearance) and validated against clinical PK data from single and multiple doses [1].
 - **Renal Impairment Extension:** The adult model is adapted by reducing the glomerular filtration rate (GFR) and tubular secretion parameters to simulate mild (GFR: 30 mL/min/1.73 m²), moderate (15 mL/min/1.73 m²), and severe (5 mL/min/1.73 m²) renal impairment [1].
 - **Pediatric Extension:** The healthy adult model is scaled to pediatric populations using the software's built-in algorithms that account for age-related changes in physiology (e.g., organ size, blood flow, GFR maturation) [1].

- **Model Verification:** The model's predictive performance is evaluated by comparing simulated plasma concentration-time profiles and PK parameters (like AUC) to observed clinical data. A geometric mean fold error of less than 2 is typically considered acceptable [1].

Population Pharmacokinetic (PopPK) Modeling

This protocol describes a retrospective approach to building a popPK model using clinical therapeutic drug monitoring (TDM) data [3].

- **Data Collection:** Data is retrospectively collected from electronic health records of hospitalized patients. Key data points include:
 - **Gabapentin** dosing history (time and amount).
 - Recorded plasma **gabapentin** concentrations and sampling times.
 - Patient demographics (age, sex, body weight).
 - Clinical covariates (serum creatinine, fasting plasma glucose, diagnosis of type 2 diabetes) [3].
- **Inclusion/Exclusion Criteria:** The study includes adult patients (≥ 18 years) who received at least one oral dose of **gabapentin** and had at least one subsequent plasma concentration measured. Pregnant patients and children are excluded [3].
- **Model Development:** Modeling is performed using specialized software (e.g., MONOLIX). A one-compartment model with first-order absorption and elimination is typically tested. Bioavailability can be modeled as dose-dependent to account for saturable absorption [3].
- **Covariate Analysis:** The effect of various covariates on PK parameters (Clearance - Cl, Volume of Distribution - Vd) is tested. This includes renal function indicators (serum creatinine, eGFR), body size metrics, and diabetic status. Covariates are statistically evaluated for significance [3].

Bioanalytical Method for Gabapentin Quantification

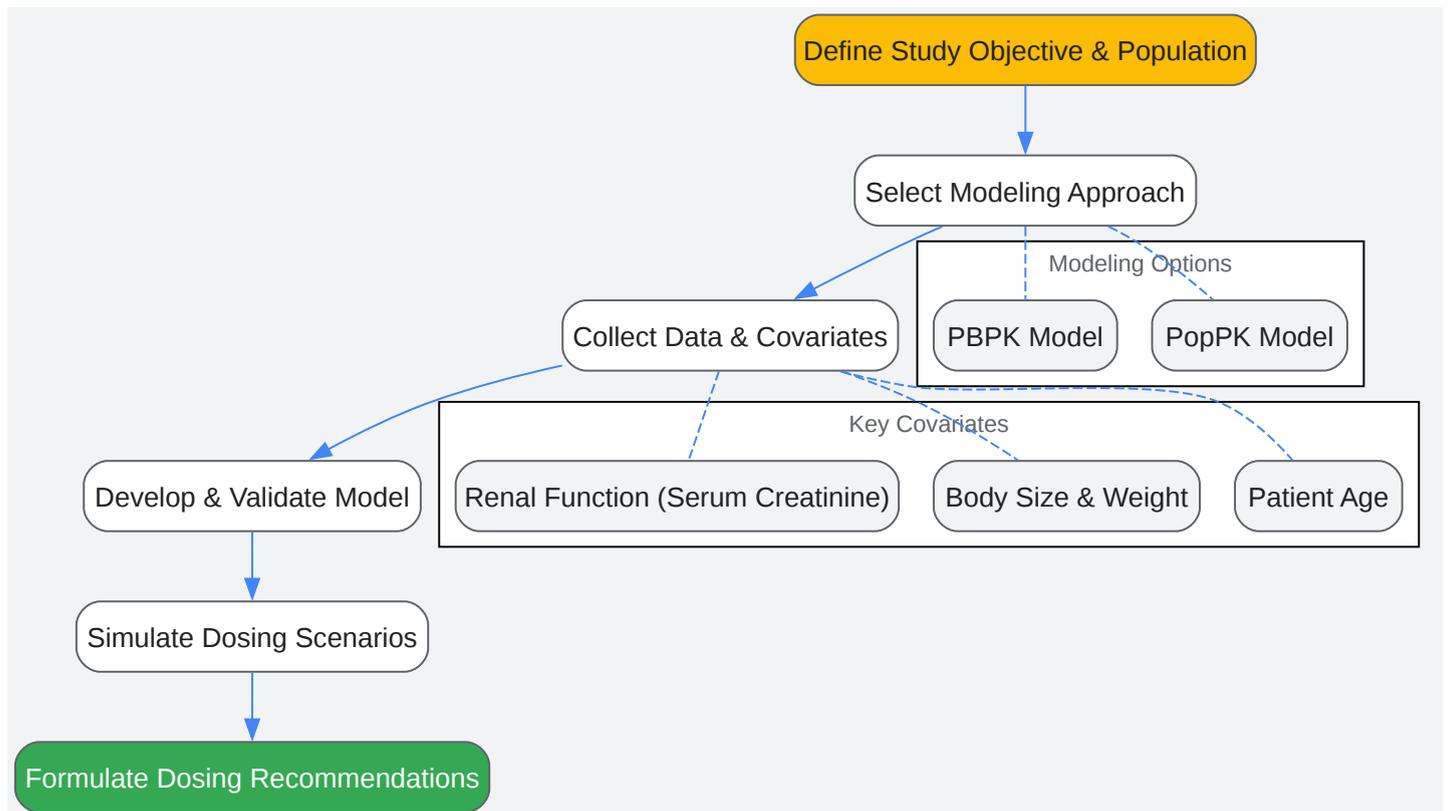
A robust method for measuring **gabapentin** concentrations in plasma is fundamental to any PK study [4].

- **Equipment:** Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
- **Chromatography:**
 - **Column:** C18 column (e.g., 50 mm \times 2.0 mm, 3 μ m).
 - **Mobile Phase:** Isocratic elution with a mixture of water and acetonitrile, both containing 0.1% formic acid (e.g., 88:12 v/v).
 - **Flow Rate:** 0.20 mL/min.
 - **Run Time:** 3 minutes [4].
- **Mass Spectrometry:**
 - **Ionization:** Electrospray Ionization (ESI) in positive mode.

- **Detection:** Multiple Reaction Monitoring (MRM).
- **Ion Transitions:** For **gabapentin**: m/z 172.2 → 154.1 [4].
- **Sample Preparation:** Protein precipitation with acetonitrile. An internal standard (e.g., (S)-(+)-alpha-amino-cyclohexane-propionic acid) is added to the plasma sample before precipitation to correct for variability [4].

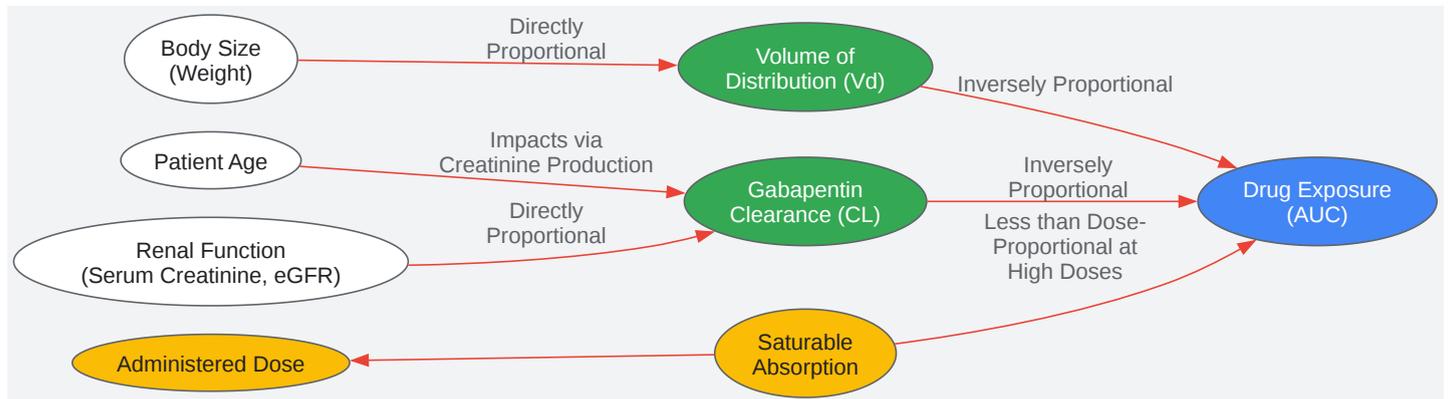
Study Design Workflow and Pharmacokinetic Relationships

The following diagrams illustrate the logical workflow for a pediatric PK study design and the key relationships governing **gabapentin**'s pharmacokinetics.



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Diagram 1: A workflow for designing a pediatric pharmacokinetic study for **gabapentin**, highlighting the use of modeling approaches and critical data points.



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Diagram 2: Key factors influencing **gabapentin** pharmacokinetics and their interrelationships, crucial for clinical study design and analysis.

Key Considerations for Protocol Design

When designing a **gabapentin** pediatric PK study, beyond the core protocols, several factors are critical for success:

- **Ethical Considerations:** Pediatric studies require special ethical oversight. Informed consent from parents/guardians and age-appropriate assent from children are mandatory. Minimizing blood sample volume and using sparse sampling designs are essential to reduce participant burden [2].
- **Formulation:** The formulation (liquid vs. capsule) can influence absorption rates. This should be standardized or accounted for in the study design and data analysis [2].
- **Saturable Absorption:** **Gabapentin's** absorption involves a saturable transporter. Study designs exploring higher doses must account for this non-linearity, as it results in less than proportional

increases in exposure [3].

- **Model Evaluation:** Any PBPK or PopPK model must be rigorously validated. This includes internal validation (e.g., visual predictive checks) and, if possible, external validation with a separate dataset to ensure its predictive power is reliable [1] [3].

I hope these detailed application notes and protocols provide a solid foundation for your research. Should you require further elaboration on any specific section, please feel free to ask.

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To cite this document: Smolecule. [Gabapentin Pharmacokinetic Data and Dosing Adjustments].

Smolecule, [2026]. [Online PDF]. Available at:

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